![molecular formula C16H16N2 B5689585 2-(4-ethylphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B5689585.png)

2-(4-ethylphenyl)-7-methylimidazo[1,2-a]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

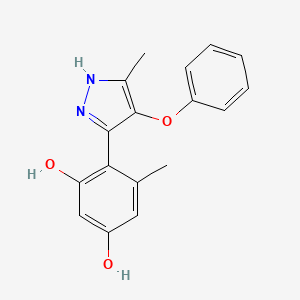

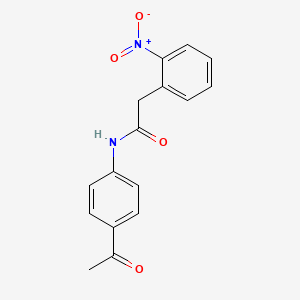

2-(4-ethylphenyl)-7-methylimidazo[1,2-a]pyridine (abbreviated as 4-EMEI) is a heterocyclic aromatic compound that belongs to the family of polycyclic aromatic hydrocarbons (PAHs). It is a potent mutagen and carcinogen that has been found in various cooked foods, such as grilled and barbecued meat, fish, and poultry. The compound has been extensively studied due to its potential health hazards and its role in the development of cancer.

Mecanismo De Acción

The mechanism of action of 2-(4-ethylphenyl)-7-methylimidazo[1,2-a]pyridine involves the formation of DNA adducts, which are covalent bonds between the compound and the DNA molecule. These adducts can cause structural changes in the DNA, leading to mutations and chromosomal aberrations. The compound has also been shown to interfere with DNA repair mechanisms, further increasing the risk of DNA damage and mutations.

Biochemical and Physiological Effects:

The biochemical and physiological effects of this compound include oxidative stress, inflammation, and disruption of cellular signaling pathways. The compound has been found to induce the production of reactive oxygen species (ROS), which can cause damage to cellular components, including DNA, proteins, and lipids. It also activates inflammatory pathways, leading to the production of cytokines and chemokines, which can further exacerbate oxidative stress and DNA damage.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of using 2-(4-ethylphenyl)-7-methylimidazo[1,2-a]pyridine in lab experiments is its high potency as a mutagen and carcinogen. This allows for the efficient induction of DNA damage and mutations, which can be used to study the mechanisms of carcinogenesis. However, the compound has several limitations, including its low solubility in water, which can affect its bioavailability and toxicity. Additionally, the compound is highly unstable and can undergo degradation during storage and handling.

Direcciones Futuras

Future research on 2-(4-ethylphenyl)-7-methylimidazo[1,2-a]pyridine should focus on developing more efficient synthesis methods and improving its stability and solubility. Additionally, studies should investigate the role of this compound in the development of specific types of cancer and the potential use of the compound as a biomarker for exposure to PAHs. Finally, research should explore the effectiveness of chemopreventive agents in reducing the mutagenic and carcinogenic effects of this compound and other PAHs.

Métodos De Síntesis

The synthesis of 2-(4-ethylphenyl)-7-methylimidazo[1,2-a]pyridine can be achieved through several methods, including chemical synthesis and extraction from food sources. The chemical synthesis involves the reaction of 2-aminopyridine with 4-ethylbenzaldehyde in the presence of an acid catalyst, followed by a cyclization reaction to form the imidazo[1,2-a]pyridine ring. The resulting compound is then methylated to form this compound.

Aplicaciones Científicas De Investigación

2-(4-ethylphenyl)-7-methylimidazo[1,2-a]pyridine has been widely used as a model compound to study the mutagenic and carcinogenic effects of PAHs. It has been found to induce DNA damage and mutations in various cell types, including bacteria, mammalian cells, and human lymphocytes. The compound has also been used in animal studies to investigate its carcinogenicity and to evaluate the effectiveness of chemopreventive agents.

Propiedades

IUPAC Name |

2-(4-ethylphenyl)-7-methylimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2/c1-3-13-4-6-14(7-5-13)15-11-18-9-8-12(2)10-16(18)17-15/h4-11H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JELLLLXOVAYQJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CN3C=CC(=CC3=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1-butyl-1H-imidazol-2-yl)-1-{[3-(3-thienyl)-1H-pyrazol-5-yl]carbonyl}piperidine](/img/structure/B5689525.png)

![1-(ethylsulfonyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B5689528.png)

![N,N,N',N'-tetramethyl-1H,3H-benzo[de]isochromene-6,7-diamine](/img/structure/B5689534.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B5689554.png)

![2-[4-(3-furylmethyl)-1-piperazinyl]ethanol](/img/structure/B5689564.png)

![(4aR*,8aR*)-2-(cyclobutylcarbonyl)-7-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5689591.png)

![4-[3-(1H-imidazol-1-ylmethyl)piperidin-1-yl]-2-methylthieno[3,2-d]pyrimidine](/img/structure/B5689604.png)